4,7-Dibromo-2-hydrazinylbenzo[d]thiazole

Lipophilicity Drug-likeness Membrane permeability

4,7-Dibromo-2-hydrazinylbenzo[d]thiazole (CAS 898748-05-5) is a brominated benzothiazole–hydrazine hybrid featuring a benzo[d]thiazole core with bromine atoms at the 4- and 7-positions and a hydrazine substituent at the 2-position. The compound has a molecular weight of 323.01 g mol⁻¹ and a predicted XLogP3 of 3.3.

Molecular Formula C7H5Br2N3S
Molecular Weight 323.01 g/mol
CAS No. 898748-05-5
Cat. No. B3299086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
CAS898748-05-5
Molecular FormulaC7H5Br2N3S
Molecular Weight323.01 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)N=C(S2)NN)Br
InChIInChI=1S/C7H5Br2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12)
InChIKeyJKMWDHCIORLGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole (CAS 898748-05-5) – Compound Class and Core Characteristics


4,7-Dibromo-2-hydrazinylbenzo[d]thiazole (CAS 898748-05-5) is a brominated benzothiazole–hydrazine hybrid featuring a benzo[d]thiazole core with bromine atoms at the 4- and 7-positions and a hydrazine substituent at the 2-position. The compound has a molecular weight of 323.01 g mol⁻¹ and a predicted XLogP3 of 3.3 [1]. Typical commercial purity specifications range from 95 % to 97 % (HPLC), and the product is supplied as a solid requiring storage at −20 °C under inert atmosphere with protection from light, reflecting the reactivity of the hydrazine moiety .

Why In-Class 2‑Hydrazinylbenzothiazoles Cannot Simply Replace 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole


The 4,7-dibromo substitution pattern confers three interdependent differentiation factors that are absent in non‑brominated or mono‑halogenated 2‑hydrazinylbenzothiazole analogs: (i) a predicted ~100‑fold increase in lipophilicity (ΔXLogP3 ≈ 1.8) relative to the parent 2‑hydrazinylbenzo[d]thiazole, which directly alters membrane permeability and target‑engagement profiles [1]; (ii) the presence of two synthetically orthogonal C‑Br bonds at positions 4 and 7 enables sequential cross‑coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) that is inaccessible with mono‑bromo or non‑halogenated scaffolds [2]; and (iii) the electron‑withdrawing effect of the two bromine atoms increases the electrophilicity of the hydrazine‑bearing C‑2 position, altering its reactivity with carbonyl electrophiles and potentially affecting hydrazone formation kinetics [3]. Procurement of a generic 2‑hydrazinylbenzothiazole would forfeit these orthogonal diversification handles and lead to mismatched physicochemical properties in downstream applications.

Quantitative Head‑to‑Head Evidence for 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole versus Closest Analogs


Lipophilicity (XLogP3): 4,7-Dibromo Derivative is ~1.8 Log Units More Lipophilic than the Parent 2‑Hydrazinylbenzo[d]thiazole

The target compound exhibits a PubChem‑computed XLogP3 of 3.3, compared with an estimated XLogP3 of approximately 1.5 for the parent 2‑hydrazinylbenzo[d]thiazole (CAS 615‑21‑4) [1]. This ~1.8‑unit difference corresponds to roughly a 60‑fold increase in octanol/water partition coefficient, placing the 4,7‑dibromo derivative into a distinctly more lipophilic chemical space that is preferred for membrane‑permeable probes and central‑nervous‑system‑oriented fragment libraries.

Lipophilicity Drug-likeness Membrane permeability

Storage Stability Requirements: −20 °C Under Inert Gas vs. Room Temperature Storage for Non‑Brominated Analog

Commercial specifications for the 4,7‑dibromo derivative mandate storage at −20 °C, protected from light, and under inert atmosphere . In contrast, the non‑brominated parent 2‑hydrazinylbenzo[d]thiazole (CAS 615‑21‑4) and the 4,7‑dibromobenzo[d]thiazole scaffold (CAS 2089292‑19‑1) are recommended for storage at room temperature in sealed, dry conditions . This differential storage requirement indicates that the combination of the electron‑withdrawing bromine atoms and the hydrazine moiety increases the compound's susceptibility to oxidative degradation and/or hydrolysis, necessitating stricter cold‑chain logistics.

Compound stability Storage conditions Hydrazine reactivity

Synthetic Versatility: Two Orthogonal C–Br Cross‑Coupling Handles vs. One or None in Mono‑Bromo/Non‑Bromo Analogs

The 4,7‑dibromo architecture provides two aryl bromide sites capable of undergoing sequential Pd‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig). This dual‑handle strategy has been explicitly demonstrated for the closely related scaffold 4,7‑dibromo‑2‑methylbenzo[d]thiazole in the synthesis of conjugated polymers via Sonogashira coupling [1], and for 4,7‑dibromo‑2,1,3‑benzothiadiazole in the construction of unsymmetrical luminophores through sequential Suzuki/Buchwald–Hartwig reactions [2]. By contrast, 4‑bromo‑2‑hydrazinylbenzo[d]thiazole (CAS 872696‑03‑2) offers only a single C–Br handle, and the parent 2‑hydrazinylbenzo[d]thiazole lacks aryl halide handles entirely. The 4,7‑dibromo derivative therefore enables a divergent synthetic strategy—allowing differential functionalization at C‑4 and C‑7—without requiring additional halogenation steps.

Cross-coupling Divergent synthesis C–Br functionalization

Hydrazone‑Formation Reactivity: Electron‑Withdrawing Bromines Enhance Electrophilicity at C‑2

The 2‑hydrazinyl moiety reacts with aldehydes and ketones to form hydrazones—a key derivatization pathway exploited in antimicrobial and antitubercular agent discovery [1]. The two bromine substituents on the 4,7‑dibromo derivative exert a combined electron‑withdrawing effect (σₘ ≈ 0.39 per bromine) that increases the electrophilicity of the C‑2 carbon, thereby accelerating hydrazone formation relative to the parent compound. This electronic activation has been documented in 2‑hydrazinylbenzo[d]thiazole systems: electron‑withdrawing substituents (e.g., –CF₃) substantially improve condensation yields with aromatic aldehydes [2]. By extrapolation, the 4,7‑dibromo derivative is expected to react faster and in higher yield than the 4‑methyl or unsubstituted analogs under identical conditions.

Hydrazone synthesis Reaction kinetics Electrophilicity

High‑Value Application Scenarios for 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole Based on Quantifiable Differentiation


Divergent Synthesis of Bis‑Heterocyclic Libraries via Sequential Cross‑Coupling at C‑4 and C‑7

The two chemically distinct C–Br bonds allow iterative Pd‑catalyzed coupling: a first Suzuki coupling at the more electronically activated C‑4 position followed by a Sonogashira or Buchwald–Hartwig coupling at C‑7. This divergent strategy, demonstrated on analogous 4,7‑dibromo‑2‑methylbenzo[d]thiazole and 4,7‑dibromo‑2,1,3‑benzothiadiazole scaffolds [1], enables the rapid generation of unsymmetrical bis‑functionalized benzothiazole libraries that are unattainable with mono‑bromo or non‑halogenated 2‑hydrazinylbenzothiazoles [2].

Synthesis of Lipophilic Hydrazone Probes for Intracellular Target Engagement

The predicted XLogP3 of 3.3 [1] places this compound in an optimal lipophilicity window for passive membrane permeation. When condensed with fluorescent aldehydes, the resulting hydrazone probes are expected to exhibit enhanced cellular uptake compared with hydrazones derived from the parent 2‑hydrazinylbenzo[d]thiazole (XLogP3 ≈ 1.5), making the 4,7‑dibromo derivative a preferred scaffold for live‑cell imaging and target‑engagement assays [2].

Development of Antimicrobial Hydrazone Derivatives with Enhanced Gram‑Negative Activity

Benzothiazole‑hydrazone derivatives have demonstrated moderate to good antimicrobial activity at 12.5–100 µg mL⁻¹ against Gram‑positive and Gram‑negative bacteria [1]. The increased lipophilicity of the 4,7‑dibromo scaffold (XLogP3 = 3.3) may improve outer‑membrane penetration in Gram‑negative pathogens—a known determinant of antibacterial potency [2]. This physicochemical advantage supports its prioritization over the less lipophilic parent scaffold in antimicrobial lead‑optimization campaigns.

Quote Request

Request a Quote for 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.